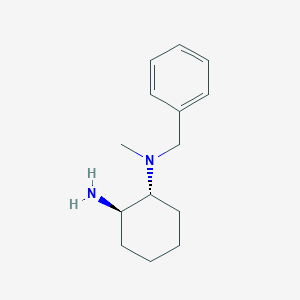
1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- is a chiral diamine compound It is characterized by the presence of a cyclohexane ring substituted with two amino groups at the 1 and 2 positions, one of which is further substituted with a methyl group and a phenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which is subjected to nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon.
Substitution: The amino groups are then selectively substituted with methyl and phenylmethyl groups using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
化学反応の分析
Types of Reactions
1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amino groups can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Alkyl halides or acyl chlorides are typical electrophiles used in substitution reactions.
Major Products
Oxidation: Imines or amides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein binding.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of 1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its chiral nature allows it to selectively bind to specific biological targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 1,2-Cyclohexanediamine, N,N-dimethyl-, (1R,2R)-
- 1,2-Cyclohexanediamine, N,N-diethyl-, (1R,2R)-
- 1,2-Cyclohexanediamine, N-methyl-N-(phenylethyl)-, (1R,2R)-
Uniqueness
1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- is unique due to the presence of both a methyl group and a phenylmethyl group on the amino nitrogen atoms. This structural feature imparts distinct steric and electronic properties, making it particularly useful in asymmetric synthesis and catalysis. Its ability to form stable complexes with metal ions and its selective binding to biological targets further distinguish it from other similar compounds.
特性
CAS番号 |
834917-67-8 |
|---|---|
分子式 |
C14H22N2 |
分子量 |
218.34 g/mol |
IUPAC名 |
(1R,2R)-2-N-benzyl-2-N-methylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C14H22N2/c1-16(11-12-7-3-2-4-8-12)14-10-6-5-9-13(14)15/h2-4,7-8,13-14H,5-6,9-11,15H2,1H3/t13-,14-/m1/s1 |
InChIキー |
FTAQCJUQTAEZTC-ZIAGYGMSSA-N |
異性体SMILES |
CN(CC1=CC=CC=C1)[C@@H]2CCCC[C@H]2N |
正規SMILES |
CN(CC1=CC=CC=C1)C2CCCCC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


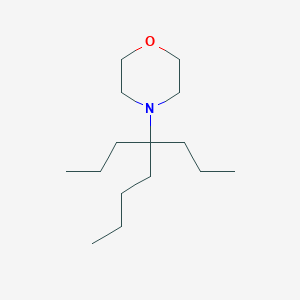
![N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B14198875.png)
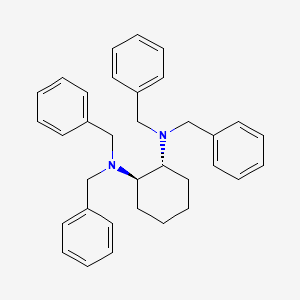
![2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine](/img/structure/B14198892.png)
![{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid](/img/structure/B14198900.png)
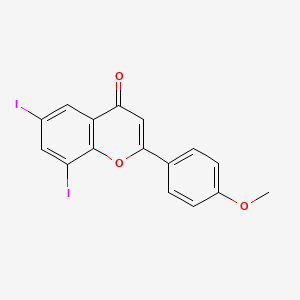

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)
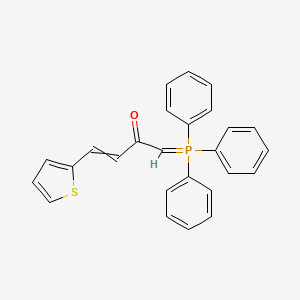
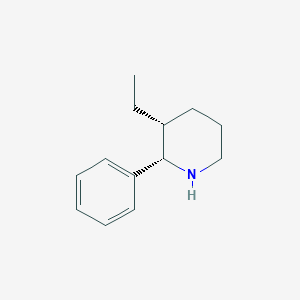
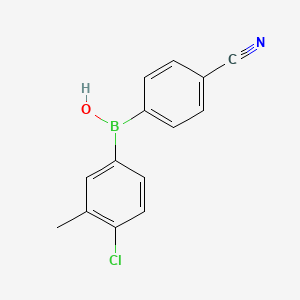

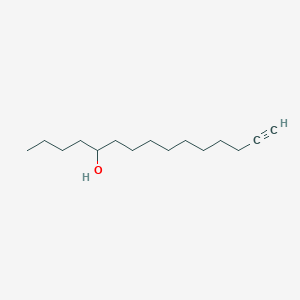
![2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14198954.png)
